H-Gln-betana hcl

Description

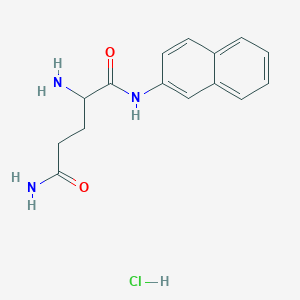

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGKEUSDVCMPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for H Gln βna . Hcl

Methodologies for the Laboratory Synthesis of H-Gln-βNA . HCl

The synthesis of H-Gln-βNA · HCl involves the formation of an amide bond between the α-carboxyl group of L-glutamine and the amino group of 2-naphthylamine (B18577). A common laboratory approach involves the use of a protected L-glutamine derivative to prevent unwanted side reactions, followed by deprotection to yield the final product.

A general synthetic scheme proceeds as follows:

Protection of L-glutamine: The amino group of L-glutamine is typically protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent its participation in the subsequent coupling reaction. The side-chain amide may also be protected, for instance, with a trityl (Trt) group. peptide.com

Activation of the Carboxyl Group: The α-carboxyl group of the protected glutamine is activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) to improve efficiency and minimize side reactions. nih.gov

Coupling with 2-Naphthylamine: The activated, protected glutamine is then reacted with 2-naphthylamine (β-naphthylamine) to form the amide bond. This reaction is typically carried out in an appropriate organic solvent, such as dichloromethane (B109758) (DCM) or a mixture of chloroform (B151607) and trifluoroethanol (TFE). nih.gov

Deprotection: The protecting groups are removed to yield L-glutamine-β-naphthylamide. The choice of deprotection conditions depends on the protecting groups used. For example, Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), while Cbz groups are removed by hydrogenolysis. nih.govnih.gov

Salt Formation: The final product is treated with hydrochloric acid (HCl) in a suitable solvent to form the hydrochloride salt, H-Gln-βNA · HCl. This step enhances the stability and solubility of the compound.

An alternative approach described in the literature for the synthesis of L-glutamine involves reacting a gamma-amide of an N-carboallyloxy-L-glutamic acid with a hydrogen halide under anhydrous conditions. google.com While this method is for L-glutamine itself, the principles of protecting the N-terminus and activating the carboxyl group are fundamental to the synthesis of its derivatives like H-Gln-βNA · HCl.

Design and Synthesis of H-Gln-βNA . HCl Analogs for Mechanistic Investigations

To investigate the structure-activity relationships (SAR) of enzymes that process H-Gln-βNA, researchers synthesize a variety of analogs. These analogs can help elucidate the specific interactions between the substrate and the enzyme's active site.

Strategies for Analog Design:

Modification of the Naphthyl Moiety: The 2-naphthyl group can be replaced with other aromatic or fluorescent reporters, such as 7-amido-4-methylcoumarin (AMC), to alter the spectral properties of the substrate for different assay requirements. americanchemicalsuppliers.com

Alterations to the Glutamine Side Chain: The amide group of the glutamine side chain can be modified or replaced to probe its importance in enzyme recognition and catalysis.

Substitution at the α-Amino Group: The free α-amino group can be acylated with different groups to investigate the requirements of the enzyme's S' binding pockets.

Introduction of Isotopes: Stable isotopes can be incorporated to facilitate mechanistic studies using techniques like mass spectrometry.

Synthesis of Analogs:

The synthesis of these analogs generally follows the same principles as the synthesis of H-Gln-βNA · HCl, with modifications to the starting materials. For example, to synthesize H-Gln-AMC, 7-amino-4-methylcoumarin (B1665955) would be used in place of 2-naphthylamine in the coupling step. americanchemicalsuppliers.com

The synthesis of peptide analogs containing glutamine derivatives often employs solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.gov For instance, the synthesis of a peptide containing a trifluoromethyl ketone analog of glutamine involved the coupling of a pre-synthesized peptide with a β-amino alcohol containing the CF3 unit. nih.gov

Below is a table of representative glutamine derivatives and related compounds that can serve as building blocks or comparators in mechanistic studies.

| Compound Name | CAS Number | Molecular Formula | Notes |

| L-Glutamine | 56-85-9 | C₅H₁₀N₂O₃ | The parent amino acid. americanchemicalsuppliers.com |

| H-Gln-βNA · HCl | 201988-95-6 | C₁₅H₁₇N₃O₂ · HCl | The subject compound, a fluorogenic substrate. glpbio.comamericanchemicalsuppliers.com |

| H-Gln-AMC | 105888-45-7 | C₁₅H₁₇N₃O₄ | An analog with a different fluorophore. americanchemicalsuppliers.com |

| H-Gln(Trt)-pNA · HCl | Not specified | C₃₉H₃₆N₄O₄ · HCl | An analog with a protected side chain and a p-nitroanilide reporter group. peptide.com |

| H-Gln-OtBu · HCl | 39741-62-3 | C₉H₁₈N₂O₃ · HCl | A glutamine derivative with a protected carboxyl group, useful as a synthetic intermediate. peptart.chpeptart.ch |

| H-Gln-OMe · HCl | 32668-14-7 | C₆H₁₂N₂O₃ · HCl | A glutamine derivative with a protected carboxyl group, useful as a synthetic intermediate. peptart.chpeptart.ch |

Optimization of Synthetic Pathways for Research-Grade H-Gln-βNA . HCl Derivatives

The production of research-grade H-Gln-βNA · HCl and its derivatives necessitates synthetic pathways that are efficient, scalable, and yield high-purity products. Optimization strategies focus on several key areas.

Key Optimization Areas:

Choice of Protecting Groups: The selection of protecting groups is critical. Orthogonal protecting groups, which can be removed under different conditions, allow for selective deprotection and minimize side reactions. The trityl (Trt) group for the side-chain amide and Fmoc or Boc for the α-amino group are common choices in modern peptide chemistry. peptide.comnih.gov

Coupling Reagents and Conditions: Optimizing the coupling reaction involves screening different activating agents, solvents, and reaction times to maximize yield and minimize racemization. The use of coupling additives like HOOBt can be beneficial. nih.gov

Purification Methods: High-performance liquid chromatography (HPLC) is the standard method for purifying research-grade peptides and their derivatives. The choice of column, mobile phase, and gradient must be optimized for each specific compound.

Final Salt Formation and Handling: The conditions for forming the hydrochloride salt must be carefully controlled. For instance, the concentration of HCl used can impact the final structure and stability of peptide-like molecules. nih.gov Lyophilization from a dilute HCl solution is a common final step to obtain a stable, solid product. nih.gov

The availability of high-quality amino acid derivatives and building blocks from commercial suppliers is crucial for the efficient synthesis of research-grade materials. peptart.chpeptart.ch Companies specializing in peptide chemistry often provide a range of protected and activated amino acids, facilitating the synthesis of complex derivatives. shigematsu-bio.com

Enzymatic Characterization and Substrate Specificity of H Gln βna . Hcl

H-Gln-βNA . HCl as a Substrate for Glutaminyl Cyclase (QC) Activity

H-Gln-βNA . HCl is widely utilized as a fluorogenic substrate in continuous spectrometric assays designed to measure the activity of glutaminyl cyclase. glpbio.combioscience.co.uk The assay principle involves a two-step enzymatic reaction. First, QC catalyzes the intramolecular cyclization of the N-terminal glutamine of H-Gln-βNA, producing pyroglutamyl-β-naphthylamide (pGlu-βNA) and liberating ammonia (B1221849). epo.orggoogle.com

Subsequently, a second, auxiliary enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP), is added to the reaction mixture. epo.orguni-halle.de This enzyme specifically cleaves the pGlu-βNA product, releasing the highly fluorescent molecule β-naphthylamine. The increase in fluorescence over time, which is proportional to the QC activity, can be monitored using a spectrofluorometer, typically with excitation and emission wavelengths of 320 nm and 410 nm, respectively. epo.orguni-halle.denih.gov This coupled assay provides a continuous and sensitive method for quantifying QC activity. epo.org One unit of QC activity is commonly defined as the amount of enzyme that catalyzes the formation of 1 micromole of pGlu-βNA from H-Gln-βNA per minute under specified conditions. epo.orggoogle.comuni-halle.de

Determination of Kinetic Parameters for H-Gln-βNA . HCl in QC-Catalyzed Reactions

The kinetic parameters of an enzyme-catalyzed reaction, as described by the Michaelis-Menten model, are essential for characterizing the enzyme's efficiency and its affinity for a substrate. libretexts.orgwikipedia.org These parameters include the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

The Michaelis-Menten constant, K_m, represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). libretexts.orgwikipedia.org It is an inverse measure of the substrate's binding affinity to the enzyme. For H-Gln-βNA . HCl, the determination of a precise K_m value is often complicated by the phenomenon of substrate inhibition, which is observed at higher concentrations of the substrate. uni-halle.denih.gov This characteristic can interfere with standard kinetic evaluations.

Due to this substrate inhibition, many studies utilize a fixed concentration of H-Gln-βNA . HCl, typically in the range of 0.2 mM to 0.3 mM, to assess QC activity or screen for inhibitors. epo.orguni-halle.denih.gov When kinetic constants are determined, the data must be fitted to a modified Michaelis-Menten equation that accounts for substrate inhibition. nih.gov For some QC variants, K_m values have been determined using these specialized analytical methods. nih.gov

Direct V_max and k_cat values for the QC-catalyzed conversion of H-Gln-βNA . HCl are not consistently reported in literature, partly due to the substrate inhibition issue noted previously. uni-halle.de However, the reaction rate is readily measured and is shown to be linearly dependent on the concentration of QC, allowing for the reliable quantification of enzyme units. researchgate.net For instance, the activity of recombinant human QC can be monitored by recording the decrease in NADH absorbance in a coupled assay involving glutamate (B1630785) dehydrogenase. nih.gov

Specificity and Selectivity Profiling of H-Gln-βNA . HCl with Various Enzyme Systems

The utility of H-Gln-βNA . HCl as a research tool is rooted in its specificity. In the standard fluorometric assay, the generation of a signal is dependent on the sequential action of two enzymes: glutaminyl cyclase and pyroglutamyl aminopeptidase. epo.orguni-halle.de This two-step verification process confers a high degree of specificity to the assay system, ensuring that the measured activity is almost exclusively that of QC.

To ensure accuracy, control experiments are often performed where the auxiliary enzyme, pGAP, is omitted from the reaction. uni-halle.de This allows researchers to quantify and subtract any background signal that may arise from non-specific cleavage of the H-Gln-βNA . HCl substrate by other peptidases that might be present in a sample. uni-halle.de The primary enzymatic transformation of H-Gln-βNA . HCl in these assays is its cyclization by QC, highlighting its selectivity as a substrate for this enzyme family.

Structural Basis of H-Gln-βNA . HCl Recognition by Glutaminyl Cyclase

Structural studies of human glutaminyl cyclase have provided significant insight into how it recognizes its substrates. nih.gov The enzyme's active site is a relatively narrow pocket located near the C-terminal edge of its central β-sheets. nih.gov At the bottom of this catalytic pocket lies a single, essential zinc ion, which is tetrahedrally coordinated by the side chains of three amino acid residues: Aspartate-159 (D159), Glutamate-202 (E202), and Histidine-330 (H330), as well as a water molecule. nih.gov

Based on the crystal structure of a QC-inhibitor complex, a catalytic mechanism has been proposed. It is believed that the glutaminyl residue of a substrate like H-Gln-βNA . HCl binds within this active site. nih.gov The substrate's α-amino group displaces the water molecule and coordinates directly with the zinc ion. nih.gov This interaction, along with the polarizing effect of the zinc ion on the substrate's γ-amide carbonyl group, facilitates the nucleophilic attack by the α-nitrogen. A conserved residue, Glutamate-201 (E201), acts as a general base and acid, accepting a proton from the α-amino group and subsequently donating it to the leaving ammonia group, completing the cyclization reaction. nih.gov The β-naphthylamide portion of the substrate is positioned within the wider solvent-accessible channel of the active site.

Data Tables

Table 1: Kinetic and Assay Parameters for H-Gln-βNA . HCl with Glutaminyl Cyclase (QC)

| Parameter | Value / Description | Reference(s) |

| Substrate Type | Fluorogenic | glpbio.com, bioscience.co.uk |

| Assay Principle | Coupled enzymatic reaction with pyroglutamyl aminopeptidase (pGAP) | epo.org, uni-halle.de |

| Typical Assay Concentration | 0.2 mM - 0.3 mM | epo.org, uni-halle.de, nih.gov |

| K_m (Michaelis-Menten Constant) | Determination is complex due to pronounced substrate inhibition at high concentrations. | uni-halle.de, nih.gov |

| V_max (Maximum Velocity) | Not consistently reported; activity is typically measured in relative fluorescence units or as enzyme units. | researchgate.net |

| Catalytic Efficiency (k_cat/K_m) | Dependent on K_m and V_max values, which are not readily available. | |

| Inhibition | Subject to substrate inhibition. | uni-halle.de, nih.gov |

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

| H-Gln-βNA . HCl | L-Glutaminyl-2-naphthylamide hydrochloride |

| QC | Glutaminyl cyclase |

| pGlu | Pyroglutamic acid |

| pGlu-βNA | Pyroglutamyl-β-naphthylamide |

| pGAP | Pyroglutamyl aminopeptidase |

| β-naphthylamine | 2-Naphthylamine (B18577) |

| NADH | Nicotinamide adenine (B156593) dinucleotide (reduced form) |

| H-Gln-AMC | L-Glutaminyl-7-amino-4-methylcoumarin |

| Glutamine t-butyl ester | L-Glutamine tert-butyl ester |

Molecular and Cellular Mechanisms Associated with H Gln βna . Hcl Interactions

Elucidation of Post-Translational Modification Pathways Influenced by H-Gln-βNA · HCl

The primary post-translational modification pathway investigated using H-Gln-βNA · HCl is the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of peptides and proteins. vulcanchem.comnih.gov This modification is catalyzed by glutaminyl cyclase (QC), which converts an N-terminal glutaminyl residue into a cyclic pGlu residue. researchgate.net

The formation of pGlu is significant for several reasons:

Protection from Degradation: The pGlu residue is believed to protect peptides and proteins from degradation by exopeptidases. nih.gov

Conformational Integrity: It can endow peptides with the proper conformation necessary for binding to their receptors. nih.gov

H-Gln-βNA · HCl serves as a substrate for QC, where the enzyme cleaves the amide bond, releasing beta-naphthylamine. vulcanchem.com The fluorescence of the released beta-naphthylamine provides a measurable signal to quantify QC activity. vulcanchem.com This assay is instrumental in studying the kinetics and inhibition of QC, thereby elucidating its role in the maturation of numerous bioactive molecules, including hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH), as well as chemokines. vulcanchem.comnih.gov

The cyclization of N-terminal glutamine is a critical step in the maturation of these molecules, influencing their stability and biological function. uni-halle.de Dysregulation of QC activity and the subsequent pGlu formation have been implicated in pathological conditions such as Alzheimer's disease, where it is involved in the modification of amyloid-beta peptides. vulcanchem.comnih.gov

Cellular Responses to Glutaminyl Cyclase Activity as Assessed via H-Gln-βNA · HCl (in vitro models)

In vitro models are essential for understanding the cellular consequences of QC activity, and H-Gln-βNA · HCl is a key tool in these investigations. The enzymatic assay using this fluorogenic substrate allows for the precise measurement of QC activity in various cell-based systems. researchgate.netnih.gov

Key findings from in vitro studies using H-Gln-βNA · HCl include:

Enzyme Kinetics and Inhibition: The substrate has been used to determine the kinetic parameters of different QC isoenzymes, such as the Golgi-resident QC (gQC) and the secreted QC (sQC). For instance, purified gQC exhibited a weaker activity on H-Gln-βNA · HCl compared to sQC. nih.gov These assays are also crucial for screening and characterizing inhibitors of QC, which are potential therapeutic agents for diseases like Alzheimer's. nih.govgoogle.com

pH Dependence: Studies have shown the pH-dependence of QC-catalyzed cyclization of substrates like H-Gln-βNA · HCl. The unprotonated N-terminus of the substrate is essential for the reaction, and the catalytic activity is influenced by the pKa value of the substrate. researchgate.net

Cellular Localization and Function: By measuring QC activity in different cellular compartments or in the extracellular medium of cultured cells, researchers can infer the localization and potential roles of different QC isoenzymes.

| Experimental System | Finding | Reference |

| Recombinant human QC expressed in Pichia pastoris | Linear relationship between QC concentration and activity using H-Gln-βNA. | researchgate.net |

| Recombinant Golgi-resident QC (gQC) | gQC showed ~3-fold weaker activity on H-Gln-βNA compared to secreted QC (sQC). | nih.gov |

| Human QC | The unprotonated N-terminus of Gln-peptides is essential for cyclization. | researchgate.net |

This table is based on available research data and is for illustrative purposes.

Interrogation of Protein Folding and Aggregation Modulated by H-Gln-βNA · HCl-Dependent QC Activity

While H-Gln-βNA · HCl itself does not directly modulate protein folding and aggregation, it is an indispensable tool for studying the enzyme (QC) that does. The post-translational modification catalyzed by QC can significantly impact the folding and aggregation propensity of certain proteins. cuni.cz

The process of protein folding is a complex, spontaneous event driven by the tendency to achieve the lowest energetic state. cuni.cz However, under certain conditions, proteins can misfold and aggregate, a phenomenon associated with numerous diseases, including neurodegenerative disorders. cam.ac.ukmpg.de

The formation of pGlu, catalyzed by QC, can influence protein aggregation in several ways:

Increased Hydrophobicity: The conversion of an N-terminal glutamine to pGlu can increase the hydrophobicity of the peptide. This increased hydrophobicity can promote aggregation.

Resistance to Degradation: As mentioned earlier, the pGlu modification can protect peptides from degradation, leading to their accumulation and subsequent aggregation.

A prime example is the amyloid-beta (Aβ) peptide in Alzheimer's disease. The formation of pGlu-Aβ is considered a key event in the aggregation cascade, leading to the formation of neurotoxic oligomers and plaques. vulcanchem.com By using H-Gln-βNA · HCl to assay QC activity, researchers can screen for inhibitors that reduce pGlu-Aβ formation, thereby potentially mitigating protein aggregation in this context. nih.gov

It is important to note that the competition between proper protein folding and aggregation is a fundamental aspect of cellular proteostasis. nih.gov The enzymatic activity of QC, as measured by substrates like H-Gln-βNA · HCl, represents a significant modulator of this balance for specific classes of peptides and proteins.

H-Gln-βNA · HCl as a Tool to Investigate Peptidic Substrate Processing in Research Models

H-Gln-βNA · HCl is a valuable tool for investigating the broader aspects of peptidic substrate processing beyond just the initial cyclization event. Its use in coupled enzymatic assays allows for the study of entire proteolytic and modification cascades.

For example, a common assay setup involves coupling the QC-catalyzed reaction with a second enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP). researchgate.netnih.gov In this system:

QC acts on H-Gln-βNA · HCl to produce pGlu-βNA and ammonia (B1221849).

pGAP then cleaves the pGlu-βNA, releasing the fluorescent beta-naphthylamine.

This coupled assay format offers several advantages:

Continuous Monitoring: It allows for the continuous monitoring of QC activity in real-time.

High Sensitivity: The amplification of the signal through the coupled reaction enhances the sensitivity of the assay.

Versatility: This approach can be adapted to study the processing of other glutamine-containing peptides by including additional peptidases in the reaction mixture. For instance, the concerted action of dipeptidyl peptidase IV (DPPIV) and QC in the formation of pGlu-modified amyloid peptides has been studied in vitro.

Methodological Applications of H Gln βna . Hcl in Biochemical Assays

Development of Fluorogenic Spectrometric Assays Utilizing H-Gln-βNA . HCl for Glutaminyl Cyclase Activity Quantification

H-Gln-βNA . HCl is a fluorogenic substrate primarily used in continuous spectrometric assays to measure the activity of glutaminyl cyclase (QC). glpbio.combioscience.co.uk QC is an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid (pGlu). This enzymatic reaction is significant in the maturation of numerous hormones and neuropeptides. The assay's principle lies in the QC-mediated cleavage of the amide bond in H-Gln-βNA . HCl, which releases β-naphthylamine. vulcanchem.com The liberated β-naphthylamine is fluorescent, and its emission can be quantitatively measured to determine the rate of the enzymatic reaction.

The development of these fluorogenic assays has provided a sensitive and continuous method for monitoring QC activity, a significant improvement over discontinuous methods that are often more laborious and time-consuming. researchgate.net The excitation and emission wavelengths for the liberated β-naphthylamine are typically around 320 nm and 410 nm, respectively. google.comnih.gov In some assay setups, an auxiliary enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP), is used. google.comnih.gov This enzyme cleaves the pGlu-βNA product formed by QC, which can also be monitored.

Optimization and Validation of H-Gln-βNA . HCl-Based Enzymatic Assays

The optimization and validation of enzymatic assays using H-Gln-βNA . HCl are crucial for obtaining accurate and reproducible results. Key parameters that are typically optimized include substrate concentration, enzyme concentration, pH, and temperature. For instance, assays are often conducted at 30°C in a Tris-HCl buffer at pH 8.0. researchgate.netgoogle.com

A standard curve for β-naphthylamine is essential for converting the fluorescence signal into the amount of product formed. google.comnih.gov This allows for the determination of the initial reaction velocity and subsequent calculation of kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). It has been noted that at high concentrations, H-Gln-βNA can cause substrate inhibition, a factor that needs to be considered during kinetic analysis. uni-halle.de To circumvent this, alternative substrates like H-Gln-AMC may be used, as they show negligible substrate inhibition in the typical concentration ranges used. uni-halle.de

The validation of the assay ensures its reliability. This involves assessing the linearity of the assay, where the reaction rate is directly proportional to the enzyme concentration. researchgate.net The precision and accuracy of the assay are also determined to ensure the data is trustworthy.

Implementation of H-Gln-βNA . HCl in High-Throughput Screening (HTS) for Enzyme Modulators

The continuous and plate-reader compatible nature of the H-Gln-βNA . HCl-based assay makes it highly suitable for high-throughput screening (HTS) of potential glutaminyl cyclase inhibitors. google.com HTS allows for the rapid testing of large libraries of chemical compounds to identify those that modulate the activity of the target enzyme.

In a typical HTS setup, the assay is performed in microplates, and a robotic system handles the liquid dispensing and plate reading. google.com The assay has been successfully used to identify QC inhibitors, which are of interest as potential therapeutic agents for conditions like Alzheimer's disease, where QC is implicated in the formation of pyroglutamyl-Aβ peptides. vulcanchem.com Compounds identified through such screens, like PBD150 and PQ912, have even progressed to clinical trials. vulcanchem.com

The assay can be adapted to determine the potency of inhibitors by measuring the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov

Application of H-Gln-βNA . HCl in Preclinical Enzyme Activity Profiling in Biological Samples

Beyond purified enzyme systems, H-Gln-βNA . HCl-based assays are valuable for profiling QC activity in various biological samples, which is a critical step in preclinical research. This includes measuring enzyme activity in crude protein extracts from tissues or cell cultures. researchgate.netresearchgate.net For example, this assay has been used to detect glutaminyl cyclase activity during enzyme purification from sources like bovine pituitary glands. researchgate.net

When working with complex biological samples, it is important to account for potential interfering substances. For instance, the presence of other peptidases in the sample that might cleave the substrate needs to be assessed. This can often be done by running control experiments, for example, by omitting the auxiliary enzyme in the coupled assay format. uni-halle.de The assay's application extends to studying QC in different organisms, such as in the salivary glands of ticks, highlighting its versatility in various research contexts. usm.edu

Structure Activity Relationship Sar Studies of H Gln βna . Hcl and Its Analogs

Correlation Between H-Gln-βNA . HCl Structural Modifications and Enzymatic Affinity

The enzymatic affinity of substrates and inhibitors for Glutaminyl Cyclase is highly dependent on their structural features. The interaction is primarily governed by how the molecule fits into the active site and interacts with key residues and the catalytic zinc ion. H-Gln-βNA serves as a model, where the L-glutamine moiety is the reactive part, and the β-naphthylamide acts as a hydrophobic leaving group that is fluorescent upon cleavage by an auxiliary enzyme in a coupled assay. uni-halle.denih.gov

Studies on various QC substrates and inhibitors reveal several key correlations:

The N-terminal Glutamine: The L-glutamine residue is essential for recognition and catalysis. The free α-amino group and the γ-amide side chain are critical. The enzyme shows high stereospecificity for the L-isomer of glutamine. Modifications to the glutamine itself, such as methylation, can drastically reduce or abolish activity, indicating a strict requirement for the precise geometry of the glutamine side chain for proper positioning in the active site. nih.gov

The P1' Residue (Residue adjacent to Gln): In peptide substrates, the nature of the amino acid in the position following glutamine (the P1' position) significantly influences enzymatic affinity. Human QC shows a preference for substrates with large, hydrophobic, or aromatic side chains at this position. dergipark.org.tr For instance, dipeptides with aromatic residues in the P1' position are generally better substrates than those with small aliphatic residues. This preference is attributed to a hydrophobic pocket within the active site that accommodates this side chain.

The Leaving Group: In substrates like H-Gln-βNA, the β-naphthylamide group occupies the hydrophobic pocket. The affinity is influenced by the size and hydrophobicity of this group.

The extensive development of QC inhibitors provides further insight into these relationships. These inhibitors typically mimic the substrate by incorporating a zinc-binding group (ZBG) and a hydrophobic moiety. SAR studies on these inhibitors demonstrate how systematic modifications affect their binding affinity, usually measured as the half-maximal inhibitory concentration (IC50).

Table 1: Structure-Activity Relationship of Imidazole-based QC Inhibitors This table illustrates how modifications to a common inhibitor scaffold affect enzymatic affinity. The inhibitors share a core structure designed to mimic the substrate, with an imidazole (B134444) group to coordinate the active site zinc ion and a variable aromatic region to interact with the hydrophobic pocket.

| Compound ID | Core Structure | R Group (Aromatic Moiety) | Enzymatic Affinity (IC50, nM) |

| 1 | Imidazol-1-yl-propyl-thiourea | 3,4-dimethoxyphenyl | 180 |

| 2 | Imidazol-1-yl-propyl-thiourea | 4-methoxyphenyl | 440 |

| 3 | Imidazol-1-yl-propyl-thiourea | Phenyl | 2,100 |

| 4 | Imidazol-1-yl-propyl-thiourea | 4-chlorophenyl | 1,200 |

| 52 | N-(5-methyl-1H-imidazol-1-yl)propyl thiourea (B124793) | 3,4-dimethoxyphenyl | 58 |

Data sourced from multiple studies on QC inhibitors. dergipark.org.trnih.gov

The data shows that substitutions on the phenyl ring significantly impact potency. The 3,4-dimethoxy substitution (Compound 1) provides a much higher affinity than an unsubstituted phenyl ring (Compound 3), suggesting specific favorable interactions within the hydrophobic pocket. Furthermore, adding a methyl group to the imidazole ring (Compound 52) enhances affinity more than two-fold compared to its unsubstituted counterpart (Compound 1), indicating that even small modifications to the zinc-binding region can improve interaction with the enzyme. nih.gov

Identification of Key Pharmacophoric Elements within H-Gln-βNA . HCl for Enzyme Binding

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For Glutaminyl Cyclase, the pharmacophore has been well-defined through structural biology and inhibitor design studies. dergipark.org.trmdpi.comamazonaws.com H-Gln-βNA contains the key elements that fit this model.

The primary pharmacophoric features for QC binding are:

A Zinc-Binding Group (ZBG): QC is a zinc-dependent metalloenzyme. researchgate.net The catalytic mechanism involves the coordination of the substrate's γ-amido carbonyl group to the zinc ion. dergipark.org.tr In H-Gln-βNA, the side-chain amide of the glutamine residue serves this function. In many potent inhibitors, this is mimicked by a stronger ZBG, most commonly an imidazole or benzimidazole (B57391) ring. dergipark.org.trscispace.com

A Hydrogen-Bond Donor: A hydrogen-bond donor is crucial for anchoring the molecule correctly in the active site. This feature mimics the interaction of the substrate's N-terminal α-amino group. scispace.com In thiourea-based inhibitors, the thiourea moiety provides this hydrogen bond donor function.

A Hydrophobic/Aromatic Moiety: The active site of QC contains a distinct hydrophobic pocket. In the substrate H-Gln-βNA, the β-naphthylamide group fits into this pocket. In peptide substrates, the side chain of the second amino acid (P1' position) occupies this space. SAR studies confirm that larger, hydrophobic groups lead to higher affinity. dergipark.org.tr

An Additional Hydrophobic or Charged Region: More advanced pharmacophore models have identified an additional region that can be exploited to increase potency. This "D-region" corresponds to the binding site of the third amino acid in a tripeptide substrate (e.g., the arginine in Gln-Phe-Arg). Incorporating functional groups that interact with this region, such as those forming a salt bridge with the residue Glu327 in the QC active site, can increase inhibitory potency by up to 40-fold. amazonaws.com

The key amino acid residues in the human QC active site that interact with these pharmacophoric elements have been identified through X-ray crystallography and site-directed mutagenesis. nih.gov The catalytic zinc ion is coordinated by His330, Asp159, and Glu202. The residue Glu201 acts as a general base, accepting a proton during catalysis. Hydrophobic residues such as Trp329 and Phe325 form the hydrophobic pocket that binds the β-naphthylamine of H-Gln-βNA or the side chain of the P1' residue. nih.govamazonaws.com

Rational Design Principles for H-Gln-βNA . HCl Analogs with Enhanced or Altered Substrate Properties

The rational design of novel molecules targeting QC, whether as improved substrates for assays or as potent inhibitors for therapeutic use, relies on a deep understanding of the enzyme's structure and mechanism. The principles are guided by the pharmacophore model and the known 3D structure of the enzyme's active site. nih.gov

Key principles include:

Structure-Based Drug Design (SBDD): With high-resolution crystal structures of human QC available, SBDD is a primary strategy. nih.gov This involves using computational docking to predict how designed analogs will bind to the active site. For instance, designers can modify the hydrophobic part of an analog to achieve a better fit within the hydrophobic pocket defined by residues Trp329 and Phe325.

Pharmacophore-Based Design: Starting with a validated pharmacophore model, new chemical scaffolds can be designed or identified from databases. mdpi.comamazonaws.com For example, a design strategy might start with an imidazole scaffold as the ZBG, link it to a central scaffold that provides a hydrogen-bond donor, and attach various aromatic groups to optimize interactions with the hydrophobic pocket. scispace.com

Mimicking the Transition State: A powerful strategy for designing potent inhibitors is to create transition-state analogs. These molecules are chemically stable but mimic the high-energy, transient structure of the substrate as it undergoes the enzymatic reaction. For QC, this involves mimicking the tetrahedral intermediate formed during the cyclization of glutamine. Hydrazide-containing peptides have been identified as potent transition-state analogs for QC, as the hydrazide moiety can effectively mimic this state while binding to the zinc ion.

Exploiting Additional Binding Pockets: As described in the pharmacophore section, the identification of secondary binding sites, such as the "D-region," allows for the design of analogs with extended structures that can form additional interactions, leading to significantly enhanced affinity and specificity. amazonaws.com By adding functionalities that can interact with residues like Glu327, the potency of inhibitors has been dramatically improved.

These principles have been successfully applied to develop QC inhibitors with nanomolar and even sub-nanomolar potency. While the focus has been on inhibitors, the same principles can be applied to design novel substrates with altered properties, such as higher turnover rates (kcat), better binding affinity (lower Km), or different fluorescent properties for use in high-throughput screening assays.

Preclinical and Mechanistic Investigations Involving H Gln βna . Hcl in Model Systems

Utilization of H-Gln-βNA . HCl in In Vitro Cellular Models to Study QC-Related Pathways

H-Gln-βNA . HCl is widely employed as a fluorogenic substrate for the determination of QC activity in in vitro settings. nih.gov The enzymatic conversion of the N-terminal glutamine of H-Gln-βNA into a pyroglutamic acid (pGlu) residue is the reaction catalyzed by QC. google.comuni-halle.de This cyclization reaction can be monitored and quantified, often through a coupled assay with pyroglutamyl aminopeptidase (B13392206), which cleaves the resulting pGlu-β-naphthylamide, releasing a fluorescent signal. nih.govuni-halle.de

Cellular models are instrumental in screening for QC inhibitors and understanding the enzyme's role in cellular pathways. For instance, human monocytic THP-1 cells have been established as a viable in vitro screening model for inhibitors of both glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, QPCTL. google.com In such models, H-Gln-βNA . HCl serves as the substrate to measure the baseline QC activity and to determine the potency of potential inhibitory compounds.

The kinetic properties of QC can also be characterized using this substrate. Studies have shown that QCs from various species, including mammals, exhibit Michaelis-Menten kinetics, and H-Gln-βNA . HCl has been a key reagent in establishing these fundamental enzymatic parameters. google.com

Table 1: Application of H-Gln-βNA . HCl in In Vitro Cellular Models

| Model System | Application of H-Gln-βNA . HCl | Research Goal |

| THP-1 Human Monocytic Cells | Substrate for QC/isoQC activity assay. google.com | Screening for QC and isoQC inhibitors. google.com |

| Recombinant Human gQC | Fluorogenic substrate in enzyme activity assays. nih.gov | Characterization of enzyme kinetics and inhibitor potency (IC50/Ki values). nih.gov |

| Murine QC (mQC) Preparations | Fluorogenic substrate for activity evaluation during expression and purification. uni-halle.de | Characterization of enzyme stability and influence of cofactors (e.g., zinc). uni-halle.de |

Assessment of H-Gln-βNA . HCl Effects in Ex Vivo Tissue Preparations for Mechanistic Insights

To bridge the gap between in vitro findings and in vivo complexity, H-Gln-βNA . HCl is utilized in ex vivo studies on tissue preparations. These experiments provide mechanistic insights into the activity and distribution of QC in various organs. A prominent example is the analysis of QC activity in different regions of the brain in mouse models. google.com

By preparing homogenates from specific brain areas such as the hypothalamus, hippocampus, cerebellum, cortex, medulla, and brainstem, researchers can measure specific QC activity through the enzymatic conversion of H-Gln-βNA . google.com This approach has been crucial in studies involving knockout mouse models, for example, to confirm the absence of QC activity in specific tissues of QPCTL knockout mice compared to their wildtype littermates. google.com Such ex vivo assays are fundamental for understanding the tissue-specific roles of QC and its isoenzymes, which is particularly relevant for neurodegenerative diseases where regional brain vulnerability is a key feature.

Table 2: Ex Vivo QC Activity Measurement using H-Gln-βNA . HCl in Mouse Brain Regions

| Brain Region | Purpose of Measurement | Model | Finding |

| Hypothalamus | Determine specific glutaminyl cyclase activity. google.com | Wildtype vs. isoQC knock-out mice. google.com | Demonstrates tissue-specific QC and isoQC activity. google.com |

| Hippocampus | Determine specific glutaminyl cyclase activity. google.com | Wildtype vs. isoQC knock-out mice. google.com | Demonstrates tissue-specific QC and isoQC activity. google.com |

| Cerebellum | Determine specific glutaminyl cyclase activity. google.com | Wildtype vs. isoQC knock-out mice. google.com | Demonstrates tissue-specific QC and isoQC activity. google.com |

| Cortex | Determine specific glutaminyl cyclase activity. google.com | Wildtype vs. isoQC knock-out mice. google.com | Demonstrates tissue-specific QC and isoQC activity. google.com |

| Medulla | Determine specific glutaminyl cyclase activity. google.com | Wildtype vs. isoQC knock-out mice. google.com | Demonstrates tissue-specific QC and isoQC activity. google.com |

| Brainstem | Determine specific glutaminyl cyclase activity. google.com | Wildtype vs. isoQC knock-out mice. google.com | Demonstrates tissue-specific QC and isoQC activity. google.com |

H-Gln-βNA . HCl as a Research Tool in Animal Models for Exploring Disease Pathogenesis (e.g., neurodegeneration, inflammation)

The enzyme QC is increasingly recognized for its role in the pathogenesis of several diseases, including neurodegeneration and inflammation. uni-halle.defrontiersin.org In Alzheimer's disease, for instance, a significant portion of the amyloid-beta (Aβ) peptides that form plaques are modified with an N-terminal pyroglutamate (B8496135) (pGlu-Aβ). uni-halle.de This modification, catalyzed by QC, increases the peptide's aggregation propensity and neurotoxicity. Similarly, QC-mediated pGlu-modification of chemokines, such as CCL2, is implicated in inflammatory processes. uni-halle.de

In this context, H-Gln-βNA . HCl is an indispensable research tool. While not used to induce disease, it is critical for quantifying the enzymatic activity of QC in tissues from animal models of these pathologies. For example, in mouse models of Alzheimer's or inflammatory conditions, researchers use H-Gln-βNA . HCl-based assays to measure QC activity in affected tissues. google.comuni-halle.de This allows for the validation of the animal model, the investigation of the role of QC in disease progression, and the assessment of the efficacy of QC inhibitors. The development of mouse models with genetic deletion of QC or its isoenzymes relies on this substrate to confirm the functional knockout of enzymatic activity in relevant tissues like the brain. google.com

Proteomic and Metabolomic Profiling in Response to H-Gln-βNA . HCl-Mediated QC Activity in Research Systems

Proteomic and metabolomic profiling are powerful techniques for obtaining a global view of cellular changes in response to specific stimuli. researchgate.netmdpi.com In the context of QC research, these "omics" approaches can be used to identify the downstream consequences of QC activity. While studies directly profiling the proteome or metabolome in response to the addition of H-Gln-βNA . HCl are not the primary application, this substrate is integral to the experimental design.

The typical workflow involves modulating QC activity in a model system, either by overexpressing the enzyme or by applying a specific QC inhibitor. H-Gln-βNA . HCl-based assays are first used to confirm the desired modulation of QC activity. Subsequently, proteomic and metabolomic analyses are performed on the cells or tissues to identify which proteins and metabolites are affected by the altered QC activity.

For example, combined proteomic and metabolomic studies have been used to identify circulating biomarkers in diseases like obesity, where inflammatory processes are at play. nih.gov In such studies, QC activity could be a contributing factor, and identifying its specific substrate repertoire (proteomics) and the resulting metabolic shifts (metabolomics) is a key research goal. By correlating QC activity levels, measured using H-Gln-βNA . HCl, with proteomic and metabolomic data, researchers can build a comprehensive picture of the QC-related pathways in health and disease. This integrated approach can uncover novel QC substrates and biomarkers, furthering our understanding of its pathological roles. nih.gov

Advanced Research Methodologies and Future Directions for H Gln βna . Hcl Studies

Integration of H-Gln-βNA . HCl Studies with Omics Technologies (Proteomics, Metabolomics)

The integration of H-Gln-βNA . HCl-based enzyme assays with omics technologies, such as proteomics and metabolomics, offers a powerful approach to understanding the broader biological context of enzyme activity. These multi-faceted approaches can provide a more comprehensive picture of cellular responses to changes in enzymatic function.

Proteomics: Proteomics, the large-scale study of proteins, can be used to identify the specific enzymes that metabolize H-Gln-βNA . HCl in complex biological samples. By incubating a cell lysate or tissue homogenate with H-Gln-βNA . HCl and subsequently analyzing the protein profile, researchers can identify which proteins bind to or are modified by the substrate or its cleavage products. This can lead to the discovery of novel enzymes with glutaminolytic activity or provide insights into the substrate specificity of known enzymes.

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. In the context of H-Gln-βNA . HCl studies, metabolomics can be employed to assess the downstream effects of the enzymatic release of glutamine and β-naphthylamine. For instance, by measuring the levels of related metabolites, researchers can investigate how the enzymatic activity influences metabolic pathways such as the tricarboxylic acid (TCA) cycle, where glutamine serves as a key anaplerotic substrate. A targeted metabolomic analysis could reveal shifts in amino acid pools following the cleavage of H-Gln-βNA . HCl, providing a deeper understanding of the metabolic consequences of specific enzyme activities.

| Omics Technology | Application in H-Gln-βNA . HCl Studies | Potential Insights |

| Proteomics | Identification of enzymes that bind to or cleave H-Gln-βNA . HCl in complex biological mixtures. | Discovery of novel glutaminolytic enzymes; understanding substrate specificity. |

| Metabolomics | Analysis of metabolic changes resulting from the enzymatic release of glutamine and β-naphthylamine. | Elucidation of the impact of enzyme activity on downstream metabolic pathways (e.g., TCA cycle, amino acid metabolism). |

Application of Advanced Spectroscopic and Imaging Techniques for H-Gln-βNA . HCl-Enzyme Interactions

Advanced spectroscopic and imaging techniques can provide detailed, real-time information about the dynamic interactions between H-Gln-βNA . HCl and its target enzymes. These methods go beyond simple measurements of product formation and can reveal mechanistic details of the enzymatic reaction.

Advanced Spectroscopy: Techniques such as fluorescence resonance energy transfer (FRET) could be adapted to study H-Gln-βNA . HCl-enzyme interactions. By labeling the enzyme and a component of the substrate with a FRET pair, the binding and cleavage events can be monitored in real-time through changes in fluorescence. This can provide precise kinetic data and insights into the conformational changes that occur during catalysis.

Imaging Techniques: The fluorescent nature of the released β-naphthylamine from H-Gln-βNA . HCl makes it a candidate for advanced imaging applications. High-resolution microscopy techniques, such as confocal microscopy and two-photon microscopy, could be used to visualize enzyme activity in living cells and tissues with high spatial and temporal resolution. This would allow researchers to map the precise subcellular localization of enzymatic activity and observe how it changes in response to various stimuli.

| Technique | Application to H-Gln-βNA . HCl | Data Generated |

| Fluorescence Resonance Energy Transfer (FRET) | Real-time monitoring of substrate binding and cleavage by a target enzyme. | Detailed kinetic parameters; information on conformational changes. |

| Confocal/Two-Photon Microscopy | High-resolution imaging of the spatial and temporal distribution of enzyme activity in living cells. | Subcellular localization of enzymatic activity; dynamic changes in activity. |

Development of Novel Biosensors Incorporating H-Gln-βNA . HCl for Real-Time Enzyme Monitoring

The development of novel biosensors incorporating H-Gln-βNA . HCl could enable the real-time, continuous monitoring of enzyme activity in various settings, from in vitro diagnostic assays to in vivo studies. These biosensors could offer significant advantages in terms of sensitivity, specificity, and ease of use.

Genetically encoded biosensors could be designed to respond to the cleavage of H-Gln-βNA . HCl. For example, a fusion protein could be engineered to contain a domain that specifically recognizes the released β-naphthylamine, leading to a conformational change that activates a reporter protein, such as a fluorescent protein. Such a biosensor could be expressed in cells to provide a dynamic readout of intracellular enzyme activity.

Furthermore, electrochemical biosensors could be developed by immobilizing an enzyme that acts on H-Gln-βNA . HCl onto an electrode surface. The enzymatic reaction would produce an electroactive species, allowing for the sensitive and real-time detection of substrate turnover. This approach could be valuable for the development of point-of-care diagnostic devices.

Computational Modeling and Simulation of H-Gln-βNA . HCl Binding and Reactivity with Enzymes

Computational modeling and simulation are powerful tools for investigating the molecular details of enzyme-substrate interactions. These in silico approaches can complement experimental studies by providing insights that are difficult to obtain through traditional laboratory methods.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of H-Gln-βNA . HCl within the active site of a target enzyme. nih.govucl.ac.uk This can help to identify the key amino acid residues involved in substrate recognition and binding, providing a basis for rational enzyme engineering or the design of specific inhibitors. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a more detailed understanding of the catalytic mechanism, QM/MM simulations can be employed. These hybrid methods treat the reactive part of the system (the substrate and key active site residues) with quantum mechanics, while the rest of the protein is described by molecular mechanics. This approach can be used to model the entire reaction pathway of H-Gln-βNA . HCl cleavage, including the transition states, providing a deep understanding of the catalytic process at the atomic level.

| Computational Method | Application to H-Gln-βNA . HCl | Insights Gained |

| Molecular Docking | Prediction of the binding orientation of H-Gln-βNA . HCl in an enzyme's active site. | Identification of key residues for substrate binding; basis for inhibitor design. |

| QM/MM Simulations | Modeling of the chemical reaction of H-Gln-βNA . HCl cleavage. | Detailed understanding of the catalytic mechanism and transition states. |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing H-Gln-betana HCl with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis should follow protocols detailing reagent ratios, reaction conditions (e.g., temperature, pH), and purification steps (e.g., recrystallization, HPLC). Reproducibility requires explicit documentation of deviations, such as solvent impurities or temperature fluctuations. For novel compounds, provide NMR, mass spectrometry, and elemental analysis data to confirm structure and purity . Known compounds require citations to established synthesis routes .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer : Use tandem techniques: NMR for structural confirmation, HPLC for purity assessment, and X-ray crystallography for stereochemical resolution. Inconsistent data (e.g., conflicting melting points) should prompt re-evaluation of sample preparation (e.g., moisture content) or instrumental calibration. Cross-validate results with independent methods (e.g., FTIR vs. Raman spectroscopy) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity while minimizing false positives?

- Methodological Answer : Employ dose-response curves with positive/negative controls (e.g., known inhibitors) and triplicate measurements. Use cell viability assays (MTT/XTT) to rule out cytotoxicity confounding activity results. Statistical validation (e.g., ANOVA with post-hoc tests) ensures robustness .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported pharmacological efficacy across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell line variability) or compound stability (e.g., pH-dependent degradation). Replicate key studies under standardized protocols, and use multivariate regression to isolate confounding factors (e.g., solvent effects) .

Q. How should researchers optimize experimental designs for in vivo studies of this compound to address bioavailability challenges?

- Methodological Answer : Use pharmacokinetic profiling (e.g., AUC calculations) to assess absorption barriers. Modify formulations (e.g., liposomal encapsulation) or administer with adjuvants (e.g., cyclodextrins). Adhere to NIH guidelines for animal studies, including sample-size justification and blinding protocols .

Q. What advanced computational methods validate this compound’s mechanism of action when experimental data is inconclusive?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities and stability. Cross-reference with cheminformatics databases (e.g., PubChem) to identify structural analogs with documented targets. Validate hypotheses via site-directed mutagenesis or SPR binding assays .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects in complex biological systems?

- Methodological Answer : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. Apply systems biology tools (e.g., STRING, KEGG) for network analysis. Prioritize hits with high fold-changes and low p-values, then validate via CRISPR-Cas9 knockouts or Western blotting .

Methodological Best Practices

- Data Integrity : Document raw data, processing algorithms, and statistical thresholds (e.g., p < 0.01) in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .

- Reproducibility : Publish step-by-step protocols on repositories like protocols.io . Include troubleshooting sections (e.g., handling hygroscopic compounds) .

- Ethical Compliance : Disclose conflicts of interest and obtain IRB/IACUC approvals for biological studies. Follow ARRIVE guidelines for animal research reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.